methyl 4-bromo-1H-pyrrole-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-bromo-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2/c1-10-6(9)4-2-8-3-5(4)7/h2-3,8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDNELPOCJCWDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 4 Bromo 1h Pyrrole 3 Carboxylate
Classical and Contemporary Approaches to Pyrrole (B145914) Ring Formation
The pyrrole ring, a fundamental five-membered nitrogen-containing heterocycle, is a structural motif in many natural products and pharmaceuticals. rsc.orguctm.edu A variety of synthetic methods have been developed over the years, ranging from classical condensation reactions to modern catalytic processes. nih.gov
Condensation reactions are a cornerstone of pyrrole synthesis. The Paal-Knorr synthesis, a widely recognized method, involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine to yield a pyrrole. uctm.edupharmaguideline.comorganic-chemistry.org This reaction is typically conducted under neutral or slightly acidic conditions. organic-chemistry.org The use of weak acids like acetic acid can accelerate the reaction. organic-chemistry.org
Another notable condensation approach is the Knorr pyrrole synthesis, which involves the reaction of an α-amino ketone with a dicarbonyl compound that has an electron-withdrawing group, creating an activated methylene (B1212753) group. pharmaguideline.comnumberanalytics.com
More recent methods have focused on making these reactions more environmentally friendly. For instance, the Paal-Knorr reaction has been successfully performed using catalysts like iron(III) chloride in water, offering a greener alternative. organic-chemistry.org A method for preparing N-acylpyrroles involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring. organic-chemistry.org
| Condensation Reaction | Reactants | Key Features |
| Paal-Knorr Synthesis | 1,4-dicarbonyl compound, ammonia/primary amine | Forms substituted pyrroles. pharmaguideline.comorganic-chemistry.org |
| Knorr Pyrrole Synthesis | α-amino ketone, dicarbonyl compound with electron-withdrawing group | Widely used for pyrrole synthesis. pharmaguideline.comnumberanalytics.com |
| N-Acylpyrrole Synthesis | Carboxylic acids, 2,4,4-trimethoxybutan-1-amine | Tolerant of various functional groups. organic-chemistry.org |
Cycloaddition and cyclocondensation reactions offer powerful and versatile routes to pyrrole derivatives. wikipedia.org These methods often involve the construction of the heterocyclic ring in a single, efficient step.
One such approach is the [3+2] cycloaddition reaction. For instance, the Van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) which reacts with an enone in the presence of a base. wikipedia.orgnih.gov The reaction proceeds through a Michael addition, followed by a 5-endo cyclization and subsequent elimination of the tosyl group to form the pyrrole. wikipedia.org This method is particularly useful for synthesizing 3,4-disubstituted pyrroles. mdpi.com
Visible-light-induced formal [3+2] cycloaddition of 2H-azirines with alkynes, using organic dye photocatalysts, provides an efficient route to highly functionalized pyrroles. nih.gov Additionally, silver-catalyzed cyclization of alkynes with isonitriles has been shown to produce pyrroles. wikipedia.org
| Cycloaddition/Cyclocondensation | Reactants | Key Features |
| Van Leusen Reaction | Tosylmethyl isocyanide (TosMIC), enone | Produces 3,4-disubstituted pyrroles. wikipedia.orgmdpi.com |
| Visible-light-induced [3+2] Cycloaddition | 2H-azirines, alkynes | Metal-free, uses organic dye photocatalysts. nih.gov |
| Silver-Catalyzed Cyclization | Alkynes, isonitriles | Proceeds via a silver acetylide intermediate. wikipedia.org |
The Hantzsch pyrrole synthesis is a classic method that involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. numberanalytics.comwikipedia.org This reaction provides a direct route to substituted pyrroles. wikipedia.org
This method has been adapted for the synthesis of pyrrole-3-carboxylic acid derivatives. syrris.com A one-step continuous flow synthesis has been developed where tert-butyl acetoacetates, amines, and 2-bromoketones react to form pyrrole-3-carboxylic acids. nih.govsyrris.com A key feature of this adaptation is the in-situ hydrolysis of the resulting tert-butyl ester by the hydrogen bromide byproduct of the Hantzsch reaction. nih.govsyrris.comsyrris.com This approach streamlines the synthesis of these important derivatives. syrris.com Although the Hantzsch method is effective, it can sometimes result in low yields. nih.gov
| Hantzsch Synthesis Adaptation | Reactants | Key Features |
| Continuous Flow Synthesis | tert-butyl acetoacetates, amines, 2-bromoketones | One-step synthesis of pyrrole-3-carboxylic acids. nih.govsyrris.com |
| In-situ Hydrolysis | HBr byproduct | Hydrolyzes tert-butyl esters to carboxylic acids. syrris.comsyrris.com |
The Trofimov reaction is a powerful method for synthesizing pyrroles from ketoximes and acetylenes in a superbasic medium, such as potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO). wikipedia.orgresearchgate.net This reaction, discovered by Boris Trofimov, allows for the creation of 2,3-disubstituted pyrroles. wikipedia.org
The process begins with the deprotonation of the ketoxime, which then attacks the acetylene (B1199291). wikipedia.org A series of rearrangements, including a numberanalytics.comnumberanalytics.com-sigmatropic rearrangement, leads to the formation of the pyrrole ring. wikipedia.org A notable advantage of this method is the ready availability of ketoxime starting materials, which can be prepared by condensing hydroxylamine (B1172632) with ketones. wikipedia.org A one-pot version of the Trofimov reaction has been developed, allowing for the direct conversion of ketones and acetylene to pyrroles. arkat-usa.orgresearchgate.net
| Trofimov Reaction | Reactants | Key Features |
| Standard Trofimov Reaction | Ketoximes, acetylenes | Utilizes a superbasic medium (KOH/DMSO). wikipedia.orgresearchgate.net |
| One-Pot Version | Ketones, acetylene, hydroxylamine | Simplifies the process by generating the oxime in situ. arkat-usa.orgresearchgate.net |
Electrochemical methods offer a sustainable and controlled approach to pyrrole synthesis. rsc.orgnih.gov These techniques can often be performed under mild conditions and allow for precise control over the reaction. nih.gov
One electrochemical approach involves an electrocyclic ring closure of intermediates derived from chalcones and glycine (B1666218) esters or amides to form pyrrole-2-carboxylates and -carboxamides. nih.gov The resulting dihydropyrrole intermediates are then oxidized to the corresponding pyrroles. nih.gov
Another method involves the electrochemical oxidation of pyrrole derivatives to produce a radical cation intermediate. bath.ac.uk This intermediate can then undergo further reactions to yield polysubstituted products. bath.ac.uk The electrochemical oxidation of pyrrole itself can lead to the formation of conducting polymers (polypyrrole), a process that has been studied extensively. acs.org
| Electrochemical Method | Precursors | Key Features |
| Electrocyclization/Oxidation | Chalcones, glycine esters/amides | One-pot synthesis of pyrrole-2-carboxylates/-carboxamides. nih.gov |
| Oxidation of Pyrrole Derivatives | Pyrrole derivatives | Forms radical cation intermediates for further substitution. bath.ac.uk |
Selective Bromination Strategies at the C4 Position of Pyrrole Rings
The final step in the synthesis of methyl 4-bromo-1H-pyrrole-3-carboxylate is the selective bromination of the pyrrole ring at the C4 position. The reactivity of the pyrrole ring towards electrophilic substitution is high, often greater than that of benzene. pharmaguideline.com
Electrophilic bromination of pyrroles with electron-withdrawing groups, such as a carboxylate at the C3 position, typically directs the incoming electrophile to the C4 and C5 positions. The specific regioselectivity can be influenced by the reaction conditions and the nature of the substituents already present on the ring. For pyrrole-2-carboxamides, selective bromination at the 5-position has been achieved using tetra-butyl ammonium (B1175870) tribromide. researchgate.net
For the synthesis of the target compound, a brominating agent such as N-bromosuccinimide (NBS) can be employed. The solvent can play a crucial role in directing the selectivity of the bromination. For example, in the bromination of 2,5-bis(2-thienyl)pyrrole, using NBS in a mixture of acetic acid and tetrahydrofuran (B95107) favors bromination at the β-position (C3 and C4) of the pyrrole ring. researchgate.netrsc.org A system of dimethyl sulfoxide (DMSO) and hydrobromic acid (HBr) has also been used for the bromination of pyrrole derivatives. researchgate.netsemanticscholar.org
A one-pot tandem reaction involving site-selective bromination followed by a Heck reaction of N-allyl enaminones has been developed for the synthesis of polysubstituted pyrroles, demonstrating the potential for combining bromination with other transformations in a single step. rsc.org
N-Bromosuccinimide (NBS) Mediated Bromination Techniques
N-Bromosuccinimide (NBS) is a versatile and widely used reagent for the bromination of various organic compounds, including electron-rich aromatic heterocycles like pyrrole. missouri.eduwikipedia.org The reaction proceeds via an electrophilic substitution mechanism. youtube.com For the synthesis of brominated pyrrole derivatives, NBS offers a convenient and often high-yielding method. missouri.edu The reaction is typically carried out in a suitable solvent, such as anhydrous carbon tetrachloride (CCl4), and can be initiated by a radical initiator like azobisisobutyronitrile (AIBN) or by irradiation. wikipedia.org
In the context of producing this compound, the starting material would be methyl 1H-pyrrole-3-carboxylate. The electron-donating nature of the pyrrole ring activates it towards electrophilic attack by the bromine atom from NBS.
Regioselectivity in Halogenation of Pyrrole-3-Carboxylate Esters
The position at which the bromine atom is introduced into the pyrrole ring is a critical aspect of the synthesis, governed by the principles of regioselectivity. In the case of pyrrole-3-carboxylate esters, the ester group is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic substitution. However, the nitrogen atom of the pyrrole ring is a powerful activating group and directs incoming electrophiles to the C2 and C5 positions. The ester at the C3 position will primarily direct the incoming electrophile to the C5 position and to a lesser extent to the C2 position. The halogenation of pyrrole can be difficult to control, potentially leading to a mixture of regioisomers. researchgate.net Therefore, careful control of reaction conditions is necessary to achieve the desired 4-bromo isomer. The choice of brominating agent and solvent can significantly influence the regiochemical outcome.
Esterification and Transesterification Reactions of Pyrrole Carboxylic Acids
The methyl ester group in this compound is typically introduced through esterification of the corresponding carboxylic acid, 4-bromo-1H-pyrrole-3-carboxylic acid. Standard esterification methods, such as Fischer-Speier esterification using methanol (B129727) in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid), can be employed.
Alternatively, if a different ester of the pyrrole carboxylic acid is available, transesterification can be performed. This involves reacting the starting ester with a large excess of methanol, typically in the presence of an acid or base catalyst, to exchange the original alkyl group of the ester with a methyl group.
Advanced Synthetic Techniques and Green Chemistry Protocols
In recent years, there has been a significant shift towards the development of more efficient and environmentally friendly synthetic methods. These advanced techniques are also applicable to the synthesis of pyrrole derivatives.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. pensoft.netmdpi.combenthamdirect.comresearchgate.net The application of microwave irradiation in the synthesis of pyrrole derivatives has been shown to be highly effective. pensoft.netmdpi.com For instance, the Paal-Knorr synthesis, a common method for preparing pyrroles, can be significantly expedited using microwave heating. pensoft.net This technique can potentially be applied to the bromination and esterification steps in the synthesis of this compound, leading to a more efficient process.
Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. syrris.comacs.org The synthesis of pyrrole derivatives, including pyrrole-3-carboxylic acids, has been successfully demonstrated using continuous flow systems. syrris.comacs.orgnih.govnih.gov For example, a one-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives has been reported, utilizing the Hantzsch pyrrole synthesis. syrris.comacs.orgnih.govnih.govwikipedia.org This approach could be adapted for the synthesis of this compound, potentially streamlining the production process.
Mechanochemistry, which involves inducing chemical reactions through mechanical force (e.g., ball milling), is a green chemistry approach that can reduce or eliminate the need for solvents. nih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds, including pyrroles. For instance, a mechanochemical van Leusen pyrrole synthesis has been developed for the preparation of 3,4-disubstituted pyrroles. organic-chemistry.org The Hantzsch pyrrole synthesis has also been adapted to mechanochemical conditions using high-speed vibration milling. nih.gov These solvent-free or low-solvent methods offer a more sustainable alternative for the synthesis of pyrrole derivatives.
Data Tables
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Pyrrole-Based Compounds
| Compound | Method | Reaction Time | Yield (%) | Reference |
| Pyrrole-based hydrazide (vh0) | Conventional | 96 h | 55-85 | mdpi.com |
| Pyrrole-based hydrazide (vh0) | Microwave | Not Specified | 87-94 | mdpi.com |
| Pyrrole derivatives | Conventional | Not Specified | Not Specified | pensoft.net |
| Pyrrole derivatives | Microwave | 2-10 min | 65-89 | pensoft.net |
Catalyst-Free and Solvent-Free Reaction Conditions in Pyrrole Formation
The development of synthetic methodologies that eliminate the need for both catalysts and solvents represents a significant advancement in green chemistry. These approaches not only reduce environmental impact by minimizing hazardous waste but also often lead to simplified reaction procedures and purification processes. In the context of pyrrole synthesis, several strategies have emerged that operate under these highly desirable conditions, primarily leveraging the intrinsic reactivity of the starting materials, often enhanced by external energy sources like heat or microwave irradiation, or through mechanochemical activation.
These methods are particularly attractive as they align with the principles of atom economy and energy efficiency. While the direct, one-step synthesis of a functionally complex molecule like this compound under strictly catalyst-free and solvent-free conditions is not yet widely reported in the literature, the foundational principles and methodologies for constructing the pyrrole core without catalysts or solvents are well-established. These can be broadly categorized into multicomponent reactions and modified classical syntheses.
Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more reactants. The inherent efficiency and atom economy of MCRs make them ideal candidates for development into catalyst-free and solvent-free processes.
A notable example is the catalyst- and solvent-free, three-component synthesis of tetrasubstituted pyrroles. acs.orgpensoft.net This reaction typically proceeds through the initial formation of an enamine from a primary amine and a 1,3-dicarbonyl compound, followed by a Michael addition with a β-nitrostyrene, and subsequent intramolecular cyclization and aromatization to afford the pyrrole ring. acs.orgpensoft.net The reaction can be conducted at room temperature and, in some cases, is promoted by visible light. acs.org The high concentration of reactants in the absence of a solvent can accelerate the reaction rate. lookchem.com
Another significant catalyst-free MCR provides a direct and regiospecific route to C3-functionalized pyrroles. nih.govrsc.org This method involves the reaction of succinaldehyde, a primary amine, and an activated carbonyl compound. The key is the trapping of the in situ generated enamine intermediate by the activated carbonyl before the final Paal-Knorr type cyclization. This "just-mix" approach, performed under open-flask conditions, showcases high atom economy and avoids the need for protecting groups. nih.govrsc.org
The following table summarizes representative examples of catalyst-free and solvent-free multicomponent reactions for the synthesis of various pyrrole derivatives.
| Starting Material 1 | Starting Material 2 | Starting Material 3 | Conditions | Product | Yield (%) | Ref |
| Aniline | Ethyl acetoacetate | β-Nitrostyrene | Room Temp, White Light | Ethyl 1,5-diphenyl-2-methyl-4-nitro-1H-pyrrole-3-carboxylate | Good to Excellent | acs.org |
| Benzylamine | Acetylacetone | β-Nitrostyrene | Room Temp, Neat | 1-Benzyl-2,4-dimethyl-3-nitro-5-phenyl-1H-pyrrole | Good to Excellent | pensoft.net |
| Succinaldehyde | Benzylamine | Ethyl benzoylacetate | Neat, Room Temp | Ethyl 1-benzyl-4-benzoyl-1H-pyrrole-3-carboxylate | Moderate to Good | nih.govrsc.org |
| Primary Amine | Dialkyl acetylenedicarboxylate | β-Nitrostyrene | Neat, Scalable | Tetrasubstituted Pyrroles | Very Good | organic-chemistry.org |
Modified Classical Syntheses
The Paal-Knorr synthesis, a cornerstone of pyrrole chemistry, traditionally involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, often in the presence of an acid catalyst. researchgate.net However, it has been demonstrated that this reaction can be effectively carried out under catalyst- and solvent-free conditions. rsc.orgresearchgate.net By simply mixing the 1,4-dione and the amine, which are often liquids at room temperature and miscible, the reaction can proceed neatly, driven by the inherent reactivity of the components. rsc.org This approach is a prime example of the "ultimate green" transformation of a classic reaction. researchgate.net
Microwave irradiation has also been employed to facilitate pyrrole synthesis under solvent-free conditions. pensoft.netorientjchem.orgresearchgate.net This technique can significantly reduce reaction times and improve yields. For instance, the reaction of 2,5-dimethoxytetrahydrofuran (B146720) with various amines can be achieved without a solvent under microwave irradiation, sometimes with a catalytic amount of a substance like iodine, though strictly catalyst-free versions have also been explored. pensoft.netutrgv.edu The application of microwave heating in solvent-free Hantzsch-type reactions has also been reported to produce high yields of pyrrole derivatives. pensoft.net
Mechanochemistry, through techniques like ball milling, offers another avenue for solvent-free synthesis. researchgate.net The mechanical energy input can promote reactions between solid reactants or neat liquid-solid mixtures, obviating the need for a solvent and sometimes a catalyst. While the mechanochemical synthesis of pyrrole-2-carboxylic acids has been reported with a copper catalyst, the potential for developing catalyst-free mechanochemical methods for pyrrole synthesis is an active area of research. acs.org
The table below provides data on modified classical syntheses of pyrroles under catalyst-free and/or solvent-free conditions.
| Reaction Type | Starting Material 1 | Starting Material 2 | Conditions | Product | Yield (%) | Ref |
| Paal-Knorr | 2,5-Hexanedione | Benzylamine | Neat, Room Temp | 1-Benzyl-2,5-dimethyl-1H-pyrrole | Excellent | researchgate.net |
| Paal-Knorr | 2,5-Hexanedione | Aqueous Ammonium Hydroxide | Neat, Room Temp | 2,5-Dimethyl-1H-pyrrole | Excellent | researchgate.net |
| Microwave-assisted | 2,5-Dimethoxytetrahydrofuran | 4-Bromoaniline | MW, 15s (with organocatalyst) | 1-(4-Bromophenyl)-1H-pyrrole | 92 | pensoft.net |
| Hantzsch-type | Various | Various | MW, Solvent-free | 2-Pyrrolin-5-ones | High | pensoft.net |
While the direct synthesis of this compound via these methods has not been explicitly detailed, the existing research provides a strong foundation. A potential strategy could involve a multicomponent reaction using a bromine-containing precursor and a reactant that would install the methyl carboxylate group at the 3-position. Alternatively, a modified Paal-Knorr synthesis with a suitably substituted 1,4-dicarbonyl precursor could be envisioned. Further research is required to adapt these catalyst-free and solvent-free methodologies for the efficient and specific synthesis of this and other highly functionalized pyrrole derivatives.
Reactivity and Transformational Chemistry of Methyl 4 Bromo 1h Pyrrole 3 Carboxylate
Nucleophilic Substitution Reactions at the Bromine Center
The bromine atom attached to the pyrrole (B145914) ring at the C4-position is susceptible to nucleophilic substitution, although it is generally less reactive than a typical alkyl bromide. This reaction allows for the introduction of a variety of functional groups onto the pyrrole core. The success of these reactions often depends on the choice of nucleophile, solvent, and the potential use of a catalyst or base. For instance, nucleophiles like amines and thiols can displace the bromide under appropriate conditions, often requiring the presence of a base to facilitate the reaction.
Electrophilic Aromatic Substitution (EAS) Reactivity Profile of the Pyrrole Nucleus
Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds, including pyrroles. masterorganicchemistry.comresearchgate.net The pyrrole ring is generally highly reactive towards electrophiles due to its electron-rich nature. However, in methyl 4-bromo-1H-pyrrole-3-carboxylate, the presence of the electron-withdrawing methyl carboxylate group and the bromine atom deactivates the ring towards electrophilic attack compared to unsubstituted pyrrole.
The directing effects of the substituents play a crucial role in determining the regioselectivity of EAS reactions. The ester group at the 3-position and the bromine at the 4-position influence where incoming electrophiles will add to the ring. The electron-withdrawing nature of these groups tends to direct electrophiles to the less substituted positions of the pyrrole ring. For example, reactions like nitration and sulfonation are predicted to occur preferentially at the 5-position. The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on an electrophile, forming a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comyoutube.com
Functional Group Interconversions on the Pyrrole Ring and its Substituents
Pyrrole and its derivatives can be sensitive to oxidation. The specific oxidation pathways for this compound are not extensively detailed in the provided results, but general principles of pyrrole chemistry suggest that the pyrrole ring itself can be oxidized, potentially leading to ring-opened products or polymeric materials, especially under harsh conditions. More controlled oxidation might target the N-H proton if it is deprotonated, or potentially lead to the formation of oxo-derivatives, though this is less common for simple pyrroles.
The reduction of substituted pyrroles can be achieved through various methods, including catalytic hydrogenation. youtube.com For this compound, reduction can potentially target the pyrrole ring, the ester functionality, or the carbon-bromine bond.
Catalytic hydrogenation, typically employing catalysts like palladium, platinum, or nickel with hydrogen gas, is a common method for reducing the double bonds in the pyrrole ring to form a pyrrolidine. youtube.com However, the conditions required for this can sometimes also lead to the reduction of other functional groups or dehalogenation. Selective reduction of the ester group to an alcohol or even a methyl group is also possible using specific reducing agents. For instance, a modified Clemmensen reduction has been used to reduce an aldehyde to a methyl group in the presence of an ester on a pyrrole ring. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki, Sonogashira, Heck)
The bromine atom on this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. nih.govnih.govyoutube.com
Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the reaction of the bromopyrrole with a boronic acid or ester in the presence of a palladium catalyst and a base. nih.govijddd.com This reaction is highly versatile for creating biaryl structures or for attaching alkyl or vinyl groups to the pyrrole ring. Research has shown that N-protected bromopyrroles can be effectively coupled with various arylboronic acids using a palladium catalyst like Pd(dppf)Cl₂ and a base such as potassium acetate. nih.gov
Table 1: Examples of Suzuki-Miyaura Coupling with a Protected Methyl 4-Bromo-1H-Pyrrole-2-Carboxylate Derivative
| Arylboronic Acid | Product | Yield |
| Phenylboronic acid | Methyl 4-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate | 83% nih.gov |
| 4-Fluorophenylboronic acid | Methyl 4-(4-fluorophenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate | 70% nih.gov |
| 4-Methoxyphenylboronic acid | Methyl 4-(4-methoxyphenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate | 77% nih.gov |
Sonogashira Coupling: The Sonogashira reaction couples the bromopyrrole with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.org This method is instrumental in the synthesis of alkynyl-substituted pyrroles, which are valuable precursors for more complex heterocyclic systems. The reaction can be carried out under mild conditions, sometimes even at room temperature. wikipedia.org Copper-free Sonogashira protocols have also been developed. nih.govresearchgate.net
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the bromopyrrole with an alkene in the presence of a base. organic-chemistry.org This reaction typically results in the formation of a new carbon-carbon bond at the less substituted carbon of the alkene, with a preference for trans stereochemistry in the product. organic-chemistry.org This is a valuable method for the vinylation of the pyrrole ring.
Cyclization and Annulation Reactions Utilizing the Brominated Pyrrole Scaffold
The functional groups present in this compound make it a suitable precursor for the construction of fused ring systems through cyclization and annulation reactions. buchler-gmbh.com For instance, the bromine atom and the N-H proton can participate in reactions to form a new ring fused to the pyrrole.
One example of such a transformation is the synthesis of pyrrolopyrazinones and other fused heterocycles through nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives. beilstein-journals.org While the starting material in this specific study was not this compound itself, the principles demonstrate how a functionalized pyrrole can be elaborated into more complex polycyclic structures. The synthesis of polysubstituted pyrazoles and triazoles has been achieved through a one-pot, three-step protocol involving a Sonogashira cross-coupling reaction of a brominated pyrazole, showcasing a similar synthetic strategy. researchgate.net
Mechanistic Investigations of Key Transformations and Reaction Pathways for this compound
The reactivity of this compound is dominated by the presence of the carbon-bromine bond, which serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions. While specific, in-depth mechanistic studies, including kinetic and computational data, for this compound are not extensively detailed in the available literature, the reaction pathways can be understood by analogy to well-established mechanisms for similar aryl and heteroaryl halides. The primary transformations involve Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, each proceeding through a characteristic catalytic cycle.
General Mechanistic Principles of Palladium-Catalyzed Cross-Coupling Reactions
The key transformations of this compound are predominantly palladium-catalyzed cross-coupling reactions. These reactions, while diverse in their coupling partners, generally proceed through a common catalytic cycle involving a palladium(0) active species. This cycle can be broken down into three fundamental steps:
Transmetalation (for Suzuki-Miyaura) or Migratory Insertion (for Heck):
In the Suzuki-Miyaura coupling , the organoboron reagent transfers its organic group to the palladium center in a step known as transmetalation. This step typically requires the presence of a base to activate the organoboron species.
In the Heck reaction , an alkene coordinates to the Pd(II) complex, followed by migratory insertion of the pyrrole group into the alkene double bond.
Reductive Elimination (for Suzuki-Miyaura and Buchwald-Hartwig) or β-Hydride Elimination (for Heck):
In Suzuki-Miyaura and Buchwald-Hartwig reactions , the two organic fragments on the Pd(II) center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.
In the Heck reaction , a hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated (β-hydride elimination), which also regenerates the Pd(0) catalyst and forms the final unsaturated product.
Mechanistic Pathway of the Suzuki-Miyaura Coupling
The catalytic cycle begins with the oxidative addition of the bromopyrrole to a Pd(0) complex, forming a pyrrolylpalladium(II) bromide intermediate. For the subsequent transmetalation to occur, the organoboronic acid is activated by a base (e.g., carbonate or phosphate), forming a more nucleophilic boronate species. This boronate then reacts with the Pd(II) complex, displacing the bromide ligand and transferring the organic group to the palladium center. The final step is reductive elimination from the resulting diorganopalladium(II) complex to yield the arylated or vinylated pyrrole product and regenerate the catalytically active Pd(0) species.
Table 1: Postulated Intermediates in the Suzuki-Miyaura Coupling of this compound
| Step | Intermediate | General Structure | Role |
| 1 | Oxidative Addition Adduct | (L)₂Pd(II)(pyrrole)(Br) | Formation of the key Pd(II) species |
| 2 | Boronate Complex | [R-B(OH)₃]⁻ | Activated nucleophile |
| 3 | Transmetalation Intermediate | (L)₂Pd(II)(pyrrole)(R) | Precursor to the final product |
Note: L represents a phosphine (B1218219) ligand.
Mechanistic Pathway of the Heck Reaction
The Heck reaction allows for the arylation or vinylation of alkenes using this compound. The mechanism shares the initial oxidative addition step with the Suzuki-Miyaura coupling, forming the same pyrrolylpalladium(II) bromide intermediate. organic-chemistry.org
Following oxidative addition, the alkene substrate coordinates to the palladium center. This is followed by a migratory insertion of the pyrrole group into the C=C bond of the alkene. This step typically proceeds in a syn-periplanar fashion. The final step is a β-hydride elimination, where a hydrogen atom from the adjacent carbon is transferred back to the palladium, forming a palladium-hydride species and releasing the substituted alkene product. The palladium-hydride complex then undergoes reductive elimination in the presence of a base to regenerate the Pd(0) catalyst.
Mechanistic Pathway of the Buchwald-Hartwig Amination
The Buchwald-Hartwig amination provides a route to N-substituted pyrrole derivatives from this compound. Kinetic studies on similar aryl halide systems have established a general mechanistic framework. imperial.ac.uknih.gov The reaction is initiated by the oxidative addition of the bromopyrrole to the Pd(0) catalyst. The resulting Pd(II) complex then coordinates with the amine.
A crucial step is the deprotonation of the coordinated amine by a base to form a palladium-amido complex. nih.gov This is followed by reductive elimination of the C-N bond, which affords the aminated pyrrole product and regenerates the Pd(0) catalyst, allowing the cycle to continue. The nature of the amine and the steric and electronic properties of the phosphine ligand can influence the rate-determining step, which can be either oxidative addition or reductive elimination. nih.gov
Table 2: Key Mechanistic Steps in Transformations of this compound
| Reaction | Key Mechanistic Steps | Rate-Determining Step (General) |
| Suzuki-Miyaura Coupling | Oxidative Addition, Transmetalation, Reductive Elimination | Oxidative Addition or Transmetalation |
| Heck Reaction | Oxidative Addition, Migratory Insertion, β-Hydride Elimination | Oxidative Addition or Migratory Insertion |
| Buchwald-Hartwig Amination | Oxidative Addition, Amine Coordination & Deprotonation, Reductive Elimination | Oxidative Addition or Reductive Elimination nih.gov |
Advanced Spectroscopic and Structural Characterization in Research
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing FT-IR and Raman techniques, provides profound insights into the molecular vibrations and functional groups present in methyl 4-bromo-1H-pyrrole-3-carboxylate.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a cornerstone technique for identifying the characteristic functional groups within this compound. The analysis of its FT-IR spectrum reveals distinct absorption bands that correspond to specific vibrational modes of the molecule.
Key vibrational frequencies observed in the FT-IR spectrum of similar pyrrole (B145914) derivatives are instrumental in the analysis of this compound. nih.gov For instance, the N-H stretching vibration typically appears in the region of 3400-3200 cm⁻¹. The carbonyl (C=O) stretching of the ester group is a strong, prominent band expected around 1700-1680 cm⁻¹. The C-Br stretching vibration is generally observed in the lower frequency region, typically between 600 and 500 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while C-N stretching vibrations are found in the 1360-1250 cm⁻¹ range. The C-O stretching of the ester group will also present characteristic bands.
A detailed study on a related compound, methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate, provides a comparative basis for assigning the vibrational frequencies of this compound. nih.gov The assignments are often supported by quantum chemical calculations using methods like Density Functional Theory (DFT). nih.gov
Interactive Data Table: Predicted FT-IR Spectral Data for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |
| N-H Stretch | 3400-3200 | Pyrrole Ring |
| Aromatic C-H Stretch | > 3000 | Pyrrole Ring |
| Carbonyl (C=O) Stretch | 1700-1680 | Methyl Ester |
| C=C Stretch (Aromatic) | 1600-1450 | Pyrrole Ring |
| C-N Stretch | 1360-1250 | Pyrrole Ring |
| C-O Stretch | 1300-1200 | Methyl Ester |
| C-Br Stretch | 600-500 | Bromo Substituent |
Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) Investigations
Raman spectroscopy offers complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. In the context of this compound, Raman spectra would highlight the vibrations of the pyrrole ring and the C-Br bond. The symmetric stretching of the pyrrole ring and the C=C double bonds would yield strong Raman signals.
Surface-Enhanced Raman Scattering (SERS) is a powerful technique to amplify the Raman signals of molecules adsorbed on metallic nanostructures. While specific SERS studies on this compound are not widely documented, this technique holds potential for trace-level detection and for studying the orientation of the molecule on surfaces. A study on methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate has utilized Laser-Raman spectroscopy to investigate its vibrational frequencies, providing a useful reference. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H NMR, ¹³C NMR)
NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic molecules like this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
In the ¹H NMR spectrum, the protons on the pyrrole ring would appear as distinct signals in the aromatic region (typically δ 6.0-8.0 ppm). The chemical shift of these protons is influenced by the electron-withdrawing nature of the bromo and carboxylate groups. The methyl protons of the ester group would resonate as a singlet in the upfield region (around δ 3.8 ppm). The N-H proton of the pyrrole ring would appear as a broad singlet, with its chemical shift being solvent-dependent.
The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon of the ester group would be observed in the downfield region (around δ 160-170 ppm). The carbons of the pyrrole ring would have distinct chemical shifts influenced by the substituents. The carbon atom attached to the bromine (C4) would show a characteristic shift, and the other pyrrole carbons (C2, C3, and C5) would also have specific resonances. The methyl carbon of the ester group would appear in the upfield region.
Interactive Data Table: Predicted NMR Spectral Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 7.0-8.0 | Doublet | Pyrrole H-2 |
| ¹H | 6.5-7.5 | Doublet | Pyrrole H-5 |
| ¹H | 8.0-9.0 | Broad Singlet | Pyrrole N-H |
| ¹H | ~3.8 | Singlet | O-CH₃ |
| ¹³C | 160-170 | Singlet | C=O |
| ¹³C | 110-140 | Singlet | Pyrrole C-2 |
| ¹³C | 110-140 | Singlet | Pyrrole C-3 |
| ¹³C | 90-100 | Singlet | Pyrrole C-4 (C-Br) |
| ¹³C | 110-140 | Singlet | Pyrrole C-5 |
| ¹³C | ~52 | Singlet | O-CH₃ |
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis (e.g., EI-MS, LC-MS)
Mass spectrometry (MS) is crucial for determining the molecular weight and for gaining structural information through fragmentation patterns. For this compound (C₆H₆BrNO₂), the expected monoisotopic mass is approximately 202.96 g/mol .
In Electron Ionization Mass Spectrometry (EI-MS), the molecule is expected to show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio). This results in two peaks of almost equal intensity, [M]⁺ and [M+2]⁺. Common fragmentation pathways would involve the loss of the methoxy (B1213986) group (-OCH₃), the entire ester group (-COOCH₃), or the bromine atom.
Liquid Chromatography-Mass Spectrometry (LC-MS) is often used for the analysis of such compounds, providing both separation and mass analysis. bldpharm.com Electrospray ionization (ESI) is a common ionization technique used in LC-MS.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Adsorption Studies
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The pyrrole ring, being an aromatic system, will exhibit characteristic π → π* transitions. The presence of the bromo and carboxylate substituents will influence the position and intensity of these absorption bands. The spectrum is expected to show absorption maxima in the UV region, which can be useful for quantitative analysis and for studying interactions with other molecules.
X-ray Crystallography for Solid-State Structure Determination
Determination of Molecular Conformation and Stereochemistry
The precise spatial arrangement of atoms within a molecule, known as its conformation, and the three-dimensional arrangement of its substituents, or stereochemistry, are critical determinants of its physical and biological properties. For this compound, techniques such as single-crystal X-ray diffraction are pivotal for elucidating these features.
While specific experimental data on the crystal structure of this compound is not extensively detailed in the provided search results, analysis of closely related pyrrole derivatives offers significant insights. For instance, in a study of methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate, it was observed that the carbonyl group (C=O) and the methoxy O-C bond adopt a syn conformation. nih.govresearchgate.net This planar arrangement relative to the pyrrole ring is a common feature in such structures. mdpi.com The determination of the hydrogen atom's position on the nitrogen of the pyrrole ring is also crucial and is often located in a difference map during crystallographic refinement. nih.govresearchgate.net
Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking) in Crystal Packing
The arrangement of molecules in a crystal lattice is governed by a variety of non-covalent intermolecular forces. Understanding these interactions is essential for explaining the crystal's stability, melting point, and solubility. For this compound, the primary intermolecular interactions expected are hydrogen bonding and π-π stacking.
Hydrogen Bonding: The presence of a nitrogen-hydrogen (N-H) group in the pyrrole ring and an oxygen atom in the carbonyl group of the ester makes the formation of N-H···O hydrogen bonds highly probable. These interactions are a significant force in the crystal packing of related pyrrole carboxylates. nih.govresearchgate.netmdpi.com In the crystal structure of methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate, molecules are linked into chains through N-H···O hydrogen bonds. nih.govresearchgate.net Similarly, in methyl 1H-pyrrole-2-carboxylate, N-H···O hydrogen bonds create a chain motif. mdpi.com It is reasonable to infer that this compound would exhibit similar hydrogen bonding patterns, forming chains or dimeric structures that contribute to the stability of its crystal lattice.
π-π Stacking: The aromatic nature of the pyrrole ring allows for π-π stacking interactions between adjacent molecules. These interactions, arising from the overlap of p-orbitals, are another key stabilizing force in the crystal structure. In the case of methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate, π-π stacking interactions with a centroid-centroid separation of 3.8416 Å connect molecules into a three-dimensional network. nih.govresearchgate.net This type of interaction is a common feature in the crystal structures of aromatic and heteroaromatic compounds and would be expected to play a role in the crystal packing of this compound.
The table below summarizes the key intermolecular interactions observed in a closely related compound, which are highly likely to be relevant for this compound.
| Interaction Type | Description | Typical Distance (Å) |
| N-H···O Hydrogen Bonding | An interaction between the hydrogen atom on the pyrrole nitrogen and the oxygen atom of the carbonyl group on an adjacent molecule. | ~2.0 - 2.5 |
| π-π Stacking | An attractive, noncovalent interaction between the aromatic rings of adjacent pyrrole molecules. | ~3.3 - 3.8 |
Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) for Substrate Analysis in SERS Studies
While direct research applying Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) to substrates for Surface-Enhanced Raman Scattering (SERS) studies of this compound is not available in the provided results, the principles of these techniques are broadly applicable. SERS is a powerful analytical technique that enhances the Raman signal of molecules adsorbed onto a nanostructured metallic surface. The effectiveness of SERS is highly dependent on the morphology and composition of the substrate.
Scanning Electron Microscopy (SEM): SEM would be employed to visualize the surface morphology of the SERS substrate, which is typically composed of gold or silver nanoparticles. The high-resolution images produced by SEM would reveal the size, shape, and aggregation of these nanoparticles. This information is critical because the enhancement of the Raman signal is directly related to the presence of "hot spots," which are areas of intense electromagnetic fields often found in the junctions between nanoparticles. By characterizing the substrate's topography, researchers can optimize the SERS experiment for maximum signal enhancement of the analyte, in this case, this compound.
Energy-Dispersive X-ray Spectroscopy (EDX): EDX analysis is typically performed in conjunction with SEM. It provides elemental analysis of the substrate. An EDX spectrum would confirm the elemental composition of the SERS substrate, for example, verifying the presence of gold or silver. It can also detect any impurities or other elements present on the substrate that might interfere with the SERS measurement or the interaction of this compound with the surface. This compositional information is vital for ensuring the reliability and reproducibility of the SERS analysis.
In a hypothetical SERS study of this compound, SEM and EDX would be indispensable for characterizing the SERS-active substrate before the analysis. This ensures that the observed Raman signal enhancement is due to the designed properties of the substrate and allows for a more accurate interpretation of the spectral data obtained from the target molecule.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and vibrational properties of molecules. For methyl 4-bromo-1H-pyrrole-3-carboxylate, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to determine its optimized molecular geometry. These calculations yield key structural parameters.
Theoretical vibrational analysis is also performed to predict the infrared (IR) and Raman spectra of the molecule. Each vibrational mode is assigned to specific bond stretches, bends, and torsions within the molecule. For instance, the characteristic vibrational frequencies for the N-H stretch, C=O stretch of the ester group, C-Br stretch, and various ring vibrations can be calculated. These theoretical spectra are crucial for interpreting experimental spectroscopic data and confirming the molecular structure. A study on a similar compound, methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate, utilized DFT calculations to successfully assign vibrational frequencies, showing good agreement between theoretical and experimental data. dntb.gov.ua
Table 1: Illustrative Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| N-H Stretch | ~3450 |
| C-H Stretch (Aromatic) | ~3100-3150 |
| C-H Stretch (Methyl) | ~2950-3000 |
| C=O Stretch (Ester) | ~1720 |
| C=C Stretch (Ring) | ~1550 |
| C-N Stretch (Ring) | ~1380 |
| C-Br Stretch | ~650 |
Note: These are representative values and the exact frequencies would depend on the specific computational methods used.
Molecular Orbital Analysis, Including Frontier Molecular Orbitals (FMO)
The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole (B145914) ring, while the LUMO would likely be distributed over the π-system, including the carbonyl group of the ester. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net In studies of other substituted pyrroles, it has been shown that the nature and position of substituents significantly influence the energies of these frontier orbitals. dntb.gov.uaresearchgate.net
Table 2: Representative Frontier Molecular Orbital Energies
| Parameter | Illustrative Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
Note: These values are illustrative and would be determined by specific DFT calculations.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Visualization
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the molecule's surface.
In the MEP map of this compound, the region around the oxygen atom of the carbonyl group would exhibit a strong negative potential (typically colored red or yellow), indicating a site prone to electrophilic attack. Conversely, the area around the N-H proton would show a positive potential (colored blue), highlighting its role as a hydrogen bond donor. The bromine atom would also influence the electrostatic potential distribution. Such maps are instrumental in understanding intermolecular interactions. Studies on other substituted pyrroles have effectively used MEP maps to predict regions of high chemical reactivity. researchgate.net
Fukui Function Analysis for Electrophilic and Nucleophilic Sites
Fukui functions are used within the framework of DFT to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. These functions quantify the change in electron density at a particular point in the molecule when an electron is added or removed.
For this compound, Fukui function analysis would pinpoint specific atoms most susceptible to attack. The sites with a high value for the Fukui function for nucleophilic attack (f+) are likely to be attacked by nucleophiles, while those with a high value for electrophilic attack (f-) are susceptible to electrophiles. This analysis provides a more quantitative prediction of reactivity than MEP maps alone.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides detailed insights into the intramolecular bonding and delocalization of electron density within a molecule. It examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energies.
Conformational Landscape Analysis and Stability Predictions
This compound can exist in different conformations due to the rotation around the C-C single bond connecting the ester group to the pyrrole ring. This results in different spatial arrangements, primarily syn and anti conformers, with varying stabilities.
Computational methods can be used to perform a conformational analysis by calculating the potential energy surface as a function of the relevant dihedral angles. This allows for the identification of the most stable conformer(s) and the energy barriers between them. For similar 2-acylpyrroles, it has been shown that the syn and anti forms have distinct energies, with the relative stability often influenced by intramolecular hydrogen bonding and steric effects. longdom.orglongdom.org
Quantum Chemical Descriptors and Structure-Reactivity Correlations
A variety of quantum chemical descriptors can be calculated from the electronic structure of this compound to correlate its structure with its chemical reactivity. These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and softness.
These parameters are derived from the HOMO and LUMO energies and provide a quantitative measure of the molecule's reactivity. For instance, a molecule with a low chemical hardness is generally more reactive. These descriptors are particularly useful in the field of medicinal chemistry and materials science for predicting the behavior and potential bioactivity of novel compounds. The development of novel bioactive pyrrole derivatives often involves the use of such descriptors to understand their structure-activity relationships. nih.govbiolmolchem.comnih.govnih.gov
Table 3: Illustrative Quantum Chemical Descriptors
| Descriptor | Definition | Illustrative Value |
| Ionization Potential (I) | -E_HOMO | 6.5 eV |
| Electron Affinity (A) | -E_LUMO | 1.8 eV |
| Electronegativity (χ) | (I + A) / 2 | 4.15 eV |
| Chemical Hardness (η) | (I - A) / 2 | 2.35 eV |
| Softness (S) | 1 / (2η) | 0.21 eV⁻¹ |
Note: These values are derived from the illustrative HOMO/LUMO energies in Table 2.
Applications and Utility in Contemporary Chemical Research
Role as a Versatile Synthetic Building Block for Complex Organic Molecules
Methyl 4-bromo-1H-pyrrole-3-carboxylate serves as a crucial starting material or intermediate in the synthesis of a wide array of complex organic molecules. The bromine atom at the 4-position acts as a versatile handle for various chemical transformations, including cross-coupling reactions. This allows for the introduction of different functional groups and the construction of larger molecular frameworks.
The presence of both an electron-withdrawing methyl carboxylate group and a modifiable bromine atom on the pyrrole (B145914) ring allows for regioselective reactions, providing chemists with precise control over the synthetic process. This strategic functionalization is instrumental in building intricate molecular architectures found in natural products and pharmaceutically active compounds.
Scaffold for Divergent Synthesis in Heterocyclic Chemistry
The structure of this compound is an ideal scaffold for divergent synthesis, a strategy that allows for the creation of a diverse library of compounds from a common intermediate. By selectively modifying the bromine and ester functionalities, researchers can generate a wide range of substituted pyrrole derivatives.
This approach is particularly valuable in medicinal chemistry and drug discovery, where the synthesis of numerous analogs of a lead compound is necessary to optimize biological activity. The pyrrole core is a common motif in many biologically active molecules, and this compound provides a convenient entry point to a variety of such structures. chemimpex.com
Applications in Materials Science Research
The unique electronic properties of the pyrrole ring have led to the investigation of this compound and its derivatives in the field of materials science.
Development of Organic Electronic Materials
Pyrrole-containing polymers are known for their conductivity, making them suitable for applications in organic electronics. While direct applications of this compound in commercial Organic Light-Emitting Diodes (OLEDs) or Organic Solar Cells (OSCs) are not extensively documented, its role as a building block for more complex organic semiconducting materials is an active area of research. researchgate.net The ability to functionalize the pyrrole ring allows for the fine-tuning of electronic properties, such as the HOMO/LUMO energy levels, which is critical for the performance of these devices. jmaterenvironsci.com Theoretical studies on related pyrrole-based molecules have shown their potential for use in OLEDs. jmaterenvironsci.com
Investigation in Sensor Technologies
The reactivity of the pyrrole ring and its ability to participate in the formation of conductive polymers make its derivatives interesting candidates for sensor technologies. While specific research on this compound in gas sensors is not prominent, the broader class of pyrrole-based materials is explored for this purpose. The principle often involves the change in conductivity of a pyrrole-based polymer upon interaction with an analyte.
Utility in Agrochemicals Research as a Synthetic Intermediate
In the field of agrochemicals, which includes herbicides and fungicides, this compound serves as a valuable intermediate. chemimpex.com The pyrrole scaffold is present in some commercial agrochemicals, and the ability to introduce various substituents via the bromo and ester groups allows for the synthesis of novel candidates with potential herbicidal or fungicidal activity. The development of new and more effective crop protection agents is a continuous effort, and this compound provides a platform for the exploration of new chemical entities. chemimpex.com
Contributions to Catalyst Development and Ligand Design
The nitrogen atom in the pyrrole ring can act as a coordination site for metal ions. This property makes pyrrole derivatives, including those synthesized from this compound, useful as ligands in the development of new catalysts. By modifying the substituents on the pyrrole ring, the steric and electronic properties of the resulting ligand can be tailored to influence the activity and selectivity of a metal catalyst. While specific examples detailing the use of this exact compound in prominent catalysts are not widespread, the general utility of functionalized pyrroles in ligand design is a recognized concept in catalysis. chemscene.com
Inability to Fulfill Request
After conducting a comprehensive series of targeted searches, it has been determined that there is no publicly available scientific literature detailing the use of "this compound" as a strategic intermediate in the target-oriented synthesis of advanced scaffolds.
The broader context of pyrrole chemistry indicates that related isomers, such as methyl 4-bromo-1H-pyrrole-2-carboxylate, are indeed used in the synthesis of molecules like the lamellarin alkaloids. However, no specific examples were found for the requested 3-carboxylate isomer.
Therefore, without a specific, documented synthetic pathway and detailed research findings from the scientific literature, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the user's provided outline and content requirements. Creating a hypothetical synthetic application would violate the core principles of accuracy and reliance on factual, verifiable sources.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing methyl 4-bromo-1H-pyrrole-3-carboxylate, and how can intermediates be characterized?
- Methodology : The compound is typically synthesized via bromination of a methyl pyrrole carboxylate precursor. For example, bromination of methyl 1H-pyrrole-3-carboxylate using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., in DMF or THF) can yield the 4-bromo derivative. Key intermediates are characterized using -NMR, -NMR, and mass spectrometry (ESI-MS) to confirm regioselectivity and purity .
- Data Interpretation : NMR analysis of the brominated product should show distinct downfield shifts for protons adjacent to the bromine atom (e.g., H-2 and H-5 in the pyrrole ring), with integration ratios confirming substitution patterns .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Techniques :
- X-ray crystallography : Provides unambiguous confirmation of molecular geometry and bromine positioning, as demonstrated in related pyrrole derivatives .
- High-resolution mass spectrometry (HRMS) : Validates the molecular formula (e.g., CHBrNO) and isotopic patterns for bromine .
- FT-IR : Confirms functional groups (e.g., ester C=O stretch at ~1700 cm) and absence of unreacted starting materials .
Advanced Research Questions
Q. How can researchers address challenges in regioselective bromination of pyrrole derivatives to avoid byproducts like 2-bromo isomers?
- Experimental Design :
- Use directing groups (e.g., ester or carbonyl moieties) to enhance bromination at the 4-position. For example, the electron-withdrawing ester group in methyl 1H-pyrrole-3-carboxylate directs electrophilic bromination to the para position .
- Optimize reaction conditions (e.g., solvent polarity, temperature, and stoichiometry of NBS) to minimize over-bromination or ring-opening side reactions .
- Data Contradiction Analysis : If unexpected NMR signals arise (e.g., additional peaks in -NMR), perform column chromatography to isolate isomers and analyze them via single-crystal X-ray diffraction to resolve structural ambiguities .
Q. What strategies are effective in leveraging this compound as a building block for antitumor agents?
- Methodology :
- Cross-coupling reactions : Use Suzuki-Miyaura coupling with aryl boronic acids to introduce pharmacophores at the 4-position. For example, coupling with a trifluoromethylphenyl group enhances cytotoxicity .
- Amide formation : React the ester with amines to generate carboxamide derivatives, which are screened for in vitro activity against tumor cell lines (e.g., MCF-7 or HeLa) .
- Data Validation : Compare IC values of derivatives using standardized MTT assays and validate results against positive controls (e.g., doxorubicin) to ensure reproducibility .
Q. How can researchers resolve discrepancies in reported reaction yields for pyrrole bromination?
- Root Cause Analysis :
- Reagent purity : Ensure NBS is freshly sublimated to avoid moisture-induced decomposition.
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor bromination but may promote side reactions; use -NMR to quantify unreacted starting material and adjust stoichiometry .
- Case Study : A study on methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate reported 72% yield using NBS in DMF, while a similar protocol in THF yielded 58% due to reduced solubility of intermediates .
Methodological Resources
- Synthetic Protocols :
- Analytical Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
